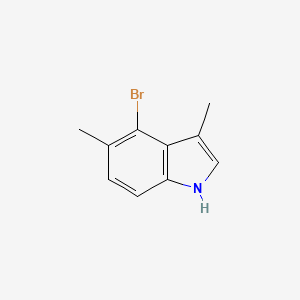

4-bromo-3,5-dimethyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

4-bromo-3,5-dimethyl-1H-indole |

InChI |

InChI=1S/C10H10BrN/c1-6-3-4-8-9(10(6)11)7(2)5-12-8/h3-5,12H,1-2H3 |

InChI Key |

NIYYCYXBFNLBLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2C)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Bromo 3,5 Dimethyl 1h Indole and Its Analogues

Classical Indole (B1671886) Synthesis Approaches Applicable to Substituted Indoles

Several named reactions provide the foundation for indole synthesis, each with distinct advantages and limitations regarding substrate scope and regiochemical control.

Fischer Indole Synthesis Modifications

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method that involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a bohrium.combohrium.com-sigmatropic rearrangement to form the indole ring. wikipedia.org

For the synthesis of 4-bromo-3,5-dimethyl-1H-indole, the Fischer approach would theoretically involve the reaction of (4-bromo-3,5-dimethylphenyl)hydrazine (B6157182) with a suitable ketone, such as acetone, to introduce the C2 and C3-methyl groups (after rearrangement and tautomerization). However, the availability and stability of the required polysubstituted phenylhydrazine can be a limiting factor. uwindsor.ca

Modifications to the classical Fischer synthesis have expanded its scope. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering an alternative route to the necessary N-arylhydrazone intermediates. wikipedia.org Another variation employs a one-pot procedure using a solid acid catalyst like Amberlite IR 120, which can simplify workup and improve yields for certain substrates. researchgate.net Environmentally friendly protocols using mechanochemistry have also been developed. rsc.org

Table 1: Key Features of Fischer Indole Synthesis Modifications

| Modification | Key Reagents/Catalysts | Advantage | Potential Application for Target Compound |

|---|---|---|---|

| Classical | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂) wikipedia.org | Well-established, versatile | Dependent on availability of (4-bromo-3,5-dimethylphenyl)hydrazine |

| Buchwald | Palladium catalyst, phosphine (B1218219) ligand wikipedia.org | Avoids isolation of potentially unstable hydrazines | Coupling of 1-bromo-4-hydrazineyl-2,6-dimethylbenzene with a ketone |

| Solid Acid | Cation exchange resin (e.g., Amberlite IR 120) researchgate.net | Simplified purification | One-pot reaction of the hydrazine (B178648) and ketone |

Madelung Indole Synthesis and its Variants

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org The original conditions, often employing sodium ethoxide or sodamide at 200–400 °C, are harsh and generally limited to the preparation of simple or 2-alkinylindoles that lack sensitive functional groups. wikipedia.orgbhu.ac.in

To synthesize the target compound via this route, one would start with N-(2,4-dimethyl-5-bromobenzyl)acetamide. The strong base would deprotonate both the amide nitrogen and the benzylic carbon ortho to the amide, followed by cyclization. However, the high temperatures could lead to side reactions.

Modern variants have been developed to overcome the need for such drastic conditions. The use of alkyllithium bases, such as n-butyllithium or t-butyllithium, in solvents like tetrahydrofuran (B95107) allows the reaction to proceed at much milder temperatures. bhu.ac.in A tandem Madelung synthesis mediated by LiN(SiMe₃)₂ and CsF has also been reported for generating N-methyl-2-arylindoles. organic-chemistry.org The Smith-modified Madelung synthesis employs organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which react with esters or carboxylic acids. wikipedia.org These milder methods expand the functional group tolerance and applicability of the Madelung approach for complex substituted indoles. ijpsjournal.com

Larock Indole Synthesis and Palladium-Catalyzed Cyclizations

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. ub.edunih.gov A key advantage of this method is its high regioselectivity, where the bulkier substituent of the alkyne generally ends up at the C2 position of the indole. ub.edunih.gov The reaction typically does not require N-protection of the aniline (B41778). nih.gov

For the synthesis of this compound, a conceivable Larock approach would involve the reaction of 2-amino-5-bromo-1,3-dimethylbenzene with an alkyne like propyne. However, the availability of the starting aniline and controlling the subsequent methylation at the C3 position would be challenges. A more plausible strategy would be the reaction of a suitably substituted o-iodoaniline or bromoaniline with an alkyne. ub.eduacs.org Modifications by Senanayake and others have enabled the efficient use of more readily available o-bromoanilines by employing specific phosphine ligands like 1,1′-bis(di-tert-butylphosphino)ferrocene. caltech.edu

This methodology is highly versatile, allowing for the construction of complex indole structures, including those found in biologically active natural products. acs.org The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by alkyne insertion, cyclization, and reductive elimination. ub.edu

Bartoli Indole Synthesis and Dobbs Modification

The Bartoli indole synthesis is a highly effective method for forming substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgchemeurope.com The presence of a substituent ortho to the nitro group is generally crucial for the reaction's success, as it facilitates the key bohrium.combohrium.com-sigmatropic rearrangement. wikipedia.orgchemeurope.com

This method is particularly relevant to the synthesis of this compound analogues. A study by Dobbs demonstrated the synthesis of 2,4-dimethyl-7-bromoindole in 67% yield from the reaction of 4-bromo-3-nitrotoluene (B1266263) with isopropenylmagnesium bromide. wordpress.com This highlights the utility of an ortho-bromine atom to direct the cyclization. wordpress.comorganic-chemistry.org

The Dobbs modification further enhances the synthetic utility by using the ortho-bromine as a labile directing group that can be subsequently removed via radical reduction using reagents like tributyltin hydride and AIBN. wikipedia.orgorganic-chemistry.orgmsu.edu This two-step sequence of Bartoli reaction followed by debromination provides a powerful route to 7-unsubstituted indoles that might be otherwise difficult to access. wordpress.comorganic-chemistry.org Applying this logic, one could envision a strategy starting from 1,4-dibromo-2,6-dimethyl-5-nitrobenzene to construct the target indole skeleton.

Table 2: Synthesis of a Bromoindole Analogue via Bartoli Reaction wordpress.com

| Starting Material | Grignard Reagent | Product | Yield (%) |

|---|

Batcho-Leimgruber Indole Synthesis

The Leimgruber-Batcho indole synthesis is a two-step process that has become a popular alternative to the Fischer synthesis, particularly in the pharmaceutical industry. wikipedia.org It begins with the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA). uwindsor.cawikipedia.org The resulting β-nitroenamine intermediate is then subjected to reductive cyclization using various reducing agents like Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, or stannous chloride to afford the indole. wikipedia.org

This method is highly effective for producing indoles that are unsubstituted at the C2 and C3 positions. tandfonline.com However, it can be extended to prepare 3-substituted indoles by functionalizing the intermediate enamine before the reductive cyclization step. tandfonline.com For the synthesis of this compound, a potential starting material would be 4-bromo-2,3,5-trimethyl-1-nitrobenzene, though the initial enamine formation and subsequent cyclization would need to be optimized for this specific substitution pattern. The mild conditions and the commercial availability of many ortho-nitrotoluenes make this a valuable strategy for preparing a wide range of substituted indoles. wikipedia.orgbuu.ac.th

Regioselective Bromination Methodologies

An alternative synthetic approach to this compound is the direct bromination of a pre-formed 3,5-dimethyl-1H-indole precursor. The success of this strategy hinges on controlling the regioselectivity of the electrophilic aromatic substitution. The indole nucleus is electron-rich, and electrophilic attack typically occurs at the C3 position. bhu.ac.in If the C3 position is blocked, substitution often proceeds at C2 or on the benzene (B151609) ring.

In the case of 3,5-dimethyl-1H-indole, the C3 position is occupied by a methyl group. Research on the bromination of 3-methylindoles has shown that the site of bromination can be controlled by the reaction conditions and the nature of the protecting group on the indole nitrogen. acs.org

Electrophilic Bromination : Using an electrophilic bromine source like N-bromosuccinimide (NBS) in a polar solvent such as acetonitrile (B52724) would be expected to favor bromination on the aromatic ring. nih.gov The directing effects of the existing methyl group at C5 and the pyrrole (B145914) ring would influence the position of the incoming bromide.

Radical Bromination : In contrast, free radical bromination using NBS with a radical initiator like benzoyl peroxide in a nonpolar solvent (e.g., carbon tetrachloride) typically results in bromination at the C3-alkyl side chain. acs.org

Therefore, to achieve the desired this compound, an electrophilic bromination of 3,5-dimethyl-1H-indole would be the required pathway. The inherent directing effects would need to be carefully considered to ensure selective bromination at the C4 position over other possible sites like C2, C6, or C7.

Direct C-H Halogenation Strategies

Direct C-H halogenation is an increasingly important method in organic synthesis as it avoids the need for pre-functionalized substrates. For indole derivatives, electrophilic halogenation is the most common pathway due to the electron-rich nature of the indole ring system. Current time information in Bangalore, IN. The preferred site for electrophilic attack is typically the C-3 position. Current time information in Bangalore, IN. If the C-3 position is occupied, as in the case of 3,5-dimethyl-1H-indole, the electrophilic substitution is expected to occur at other positions on the ring, influenced by the directing effects of the existing substituents.

Palladium-catalyzed C-H activation offers a powerful tool for the regioselective halogenation of arenes and heterocycles. For instance, acetanilides can undergo ortho-C-H iodination, bromination, and chlorination using N-halosuccinimides in the presence of a palladium catalyst. This type of directed C-H functionalization could be conceptually applied to N-protected indoles to achieve halogenation at specific positions, although this often requires a directing group.

Enzymatic Halogenation Techniques for Indole Cores

Biocatalytic C-H halogenation presents an environmentally benign and highly selective alternative to traditional chemical methods. jmchemsci.com Flavin-dependent halogenases (FDHs) are a well-studied class of enzymes capable of performing regioselective halogenation on aromatic substrates, including the indole ring of tryptophan and its derivatives. acs.org These enzymes utilize flavin adenine (B156593) dinucleotide (FAD), oxygen, and a halide salt to generate a reactive hypohalous acid (HOX) species, which then acts as the electrophilic halogenating agent. acs.org

Different FDHs exhibit distinct regioselectivity. For example, PrnA and RebH are known as tryptophan 7-halogenases, while PyrH is a tryptophan 5-halogenase. The enzyme BrvH has been identified for the C-3 halogenation of free indole. jmchemsci.com The substrate scope of these enzymes has been expanded through protein engineering and directed evolution. For instance, a variant of the RebH enzyme, 3-LSR, has been shown to brominate a variety of indole derivatives, typically at the C-3 position. jmchemsci.com While direct enzymatic 4-bromination of 3,5-dimethyl-1H-indole is not explicitly documented, the modularity and evolvability of halogenase enzymes suggest that future engineered biocatalysts could potentially achieve this transformation.

Table 1: Examples of Flavin-Dependent Halogenases and their Regioselectivity on Indole Scaffolds

| Enzyme | Natural Substrate | Halogen | Position of Halogenation | Citation |

|---|---|---|---|---|

| PrnA | Tryptophan | Cl | C-7 | acs.org |

| RebH | Tryptophan | Cl | C-7 | acs.org |

| PyrH | Tryptophan | Cl | C-5 | |

| ThdH (ThaI) | Tryptophan | Cl | C-6 | acs.org |

Transition Metal-Free Halogenation Protocols

The development of transition-metal-free synthetic methods is a significant goal in green chemistry, avoiding the cost and toxicity associated with heavy metals. Several protocols for the metal-free halogenation of indoles have been established. A notable approach involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), which are common electrophilic halogenating agents. The reaction of 3-methylindoles with NBS can be directed to either the C-2 position or the C-3 methyl group, depending on the reaction conditions and the nature of the N-1 protecting group. clockss.org For the synthesis of 5-bromo-2,3-dimethyl-1H-indole, a straightforward method involves dissolving 2,3-dimethylindole (B146702) in DMF and adding NBS portionwise at elevated temperatures. rsc.org

Furthermore, electron-catalyzed intramolecular C-N bond formation provides a transition-metal-free route to halogenated indoles that may be difficult to synthesize using metal-based methods. matrixscientific.com Electrochemical methods also offer a clean, reagent-free approach. Direct C-H halogenation of indole derivatives can be achieved in an undivided cell using inexpensive halide salts as the sole reagent, eliminating the need for external catalysts or oxidants. chemicalbook.com These methods typically result in regioselective halogenation at the C-3 position. chemicalbook.com

Halogenation via Halide Salts and Oxidants

A widely used and environmentally friendly approach for halogenating indoles involves the combination of simple halide salts (e.g., KBr, NaCl) with an oxidant. Oxone®, a stable and inexpensive triple salt containing potassium peroxymonosulfate, is a popular choice as the oxidant. The Oxone-halide system generates a reactive electrophilic halogenating species in situ. clockss.org This method has been successfully applied to the synthesis of 2- and 3-haloindoles. clockss.org The regioselectivity can be controlled by the protecting group on the indole nitrogen; an electron-withdrawing group tends to direct halogenation to the C-2 position. clockss.org

This system is considered green because it avoids stoichiometric halogenating agents and the generation of toxic byproducts. clockss.org Vanadium haloperoxidases (VHPOs) can also be used in combination with halide salts for the decarboxylative halogenation of indole-3-carboxylic acids, providing access to 3-chloro, 3-bromo, and 3-iodoindoles.

Table 2: Halogenation of Indoles using Oxone®-Halide System

| Substrate | Halide Source | Product | Yield | Citation |

|---|---|---|---|---|

| N-protected Indoles | Stoichiometric Halide | 2-Haloindoles | Varies | clockss.org |

Methylation and Dimethylation Strategies on the Indole Ring

The introduction of methyl groups onto the indole ring is a common strategy in drug design to enhance potency, selectivity, or pharmacokinetic properties. The synthesis of this compound requires methods for methylation at both nitrogen and carbon atoms.

The N-methylation of indoles is a fundamental transformation. Classic methods often employ toxic and hazardous reagents like methyl iodide or dimethyl sulfate. A greener and safer alternative is the use of dimethyl carbonate (DMC). The reaction is typically carried out by heating the indole substrate with DMC in a polar aprotic solvent like DMF in the presence of a base such as potassium carbonate or magnesium oxide. This method is highly scalable and provides N-methylated indoles in high yields and purity. For example, 4-bromoindole (B15604) can be effectively N-methylated using DMC and potassium carbonate in DMF to yield 4-bromo-1-methyl-1H-indole.

Another mild and efficient method utilizes phenyl trimethylammonium iodide (PhMe₃NI) as a solid methylating agent, which provides excellent monoselectivity for the N-methylation of amides and indoles.

Table 3: N-Methylation of Indoles using Dimethyl Carbonate (DMC)

| Substrate | Base | Solvent | Product | Yield | Citation |

|---|---|---|---|---|---|

| 6-Nitroindole | K₂CO₃ | DMF | 1-Methyl-6-nitroindole | >90% | |

| 4-Bromoindole | K₂CO₃ | DMF | 4-Bromo-1-methylindole | 91% | |

| 5-Methoxyindole | K₂CO₃ | DMF | 1-Methyl-5-methoxyindole | 97% |

The synthesis of the 3,5-dimethylindole core is a prerequisite for its subsequent bromination to this compound. A standard method for constructing the indole ring is the Fischer indole synthesis. 3,5-Dimethyl-1H-indole can be prepared via the Fischer cyclization of phenylhydrazine with 3,5-dimethylcyclohexanone.

Direct C-3 methylation of an existing indole scaffold is also a key strategy. While challenging, methods have been developed using borane (B79455) catalysts like B(C₆F₅)₃, which can activate amine-based alkylating agents for the direct C-3 methylation of indoles, notably avoiding N-methylation in N-H indoles. Enzymatic approaches have also proven highly effective. S-adenosyl methionine (SAM)-dependent methyltransferases, such as PsmD, can perform stereo- and regioselective methylation at the C-3 position of various indole substrates.

For the synthesis of the specific target, this compound, a plausible route involves the bromination of 3,5-dimethylaniline (B87155) to yield 4-bromo-3,5-dimethylaniline (B1281281), followed by a Fischer indole synthesis using an appropriate carbonyl compound to construct the indole ring.

Convergent and Divergent Synthetic Routes

The construction of the this compound skeleton can be approached through various synthetic paradigms. Convergent strategies involve the separate synthesis of key fragments that are then combined in the final steps, while divergent strategies begin with a common intermediate that is subsequently modified to produce a library of related compounds.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the initial components. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.com

For the synthesis of indole analogues, several MCRs have been developed. For instance, a one-pot, three-component reaction involving indoles, aldehydes, and other nucleophiles can lead to complex indolyl-substituted compounds. rsc.org A notable example is the synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile derivatives through the condensation of indoles, aromatic aldehydes, and malononitrile. rsc.org While a direct MCR for this compound is not explicitly detailed in the literature, a hypothetical approach could involve a starting material like 4-bromo-3,5-dimethylaniline participating in a four-component Ugi or a related isocyanide-based MCR to construct the substituted pyrrole ring fused to the benzene core.

Another relevant MCR is the Povarov-type reaction, which has been used to synthesize quinolone derivatives from anilines, aldehydes, and activated alkenes. nih.gov Adapting such a reaction with a precursor like 4-bromo-3,5-dimethylaniline could potentially lead to the formation of the indole ring system through a related pathway. The development of novel MCRs remains an active area of research for creating diverse indole libraries. nih.gov

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation without isolating intermediates. These processes are highly efficient for building complex molecular architectures from simple precursors.

One powerful strategy involves a rhodium-catalyzed double C-H annulation cascade using a triazene (B1217601) as a cleavable directing group to synthesize polysubstituted indolo[2,1-a]isoquinoline analogues. pkusz.edu.cn This demonstrates the potential of C-H activation cascades for constructing fused indole systems. A more direct approach to the indole core involves the intramolecular cyclization of substituted anilines. For example, photoredox catalysis has enabled radical cascade reactions for the synthesis of complex indole alkaloids. aablocks.com These reactions often start with suitably functionalized anilines that undergo a series of cyclization and rearrangement steps to yield the final indole structure.

A general cascade approach applicable to analogues of this compound could involve the palladium-catalyzed annulation of a precursor like 1-bromo-2-iodo-3,5-dimethyl-benzene. scispace.com A subsequent Heck cyclization cascade could then form the indole ring. Gold(I)-catalysis has also been employed in cascade reactions for synthesizing 2,3-fused indole derivatives from 2-alkynyl anilines, showcasing the versatility of transition metals in promoting complex indole-forming cascades. rsc.org

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enhancing product purity. The application of microwave irradiation is particularly beneficial for well-established indole syntheses that traditionally require harsh conditions and long reaction times. researchgate.netnih.gov

The Fischer indole synthesis, a classic method for preparing indoles, can be significantly improved using microwave heating. For instance, the synthesis of 5-bromo-2,3,3-trimethyl-3H-indole from 4-bromophenylhydrazine hydrochloride and 3-methyl-2-butanone (B44728) has been achieved with high yields under microwave irradiation. mdpi.com Similarly, the Bischler-Möhlau indole synthesis, which can suffer from low yields, has been shown to benefit from microwave assistance, often performed under solvent-free conditions. researchgate.net

One-pot, multi-step syntheses are also amenable to microwave acceleration. A three-component coupling reaction for indole synthesis under Sonogashira conditions has been developed using microwave irradiation, allowing for the rapid assembly of polysubstituted indoles from 2-iodoanilines and terminal alkynes. nih.gov

| Reaction Type | Starting Materials | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | 4-bromophenylhydrazine hydrochloride, 3-methyl-2-butanone | H₂O, H₂SO₄ (cat.), MW | 5-bromo-2,3,3-trimethyl-3H-indole | Quantitative | mdpi.com |

| Bischler-Möhlau Synthesis | Aromatic amines, α-bromoketones | Solvent-free, MW | Substituted 1H-indoles | Improved yields | researchgate.net |

| Sonogashira/Cacchi Process | N-substituted 2-iodoaniline, terminal alkyne, aryl iodide | PdCl₂(PPh₃)₂, CuI, Et₃N, CH₃CN, MW (60-90 °C) | Polysubstituted indoles | Moderate to excellent | nih.gov |

| Domino Reaction | Anilines, arylglyoxal monohydrates, cyclic 1,3-dicarbonyls | TFA (cat.), EtOH/H₂O, MW (90 °C, 40 min) | 3-Functionalized indoles | Good | mdpi.com |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In indole synthesis, this often involves minimizing the use of hazardous organic solvents by employing aqueous media, solvent-free conditions, or biodegradable solvent systems.

The Fischer indole synthesis has been successfully performed in low-melting mixtures, such as tartaric acid–dimethylurea, which act as both the solvent and the catalyst. acs.org This approach allows for the synthesis of functionalized indoles under mild conditions and provides excellent yields. Water is another attractive green solvent for indole synthesis. A microwave-assisted synthesis of 5-bromo-2,3,3-trimethyl-3H-indole in water with a catalytic amount of sulfuric acid resulted in a quantitative yield, highlighting the potential of aqueous synthesis. mdpi.com

Solvent-free reactions, often combined with microwave irradiation, represent another key green chemistry strategy. The synthesis of pyran-annulated indole analogues via a one-pot, three-component reaction has been achieved under solvent-free conditions using a solid catalyst. tandfonline.com The Yonemitsu condensation for producing 3-substituted indoles has also been carried out in water at 60°C, demonstrating the feasibility of using water as a green solvent for this class of reactions. du.ac.ir

| Approach | Reaction | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Low-Melting Mixture | Fischer Indole Synthesis | Tartaric acid–dimethylurea melt | Solvent and catalyst in one; mild conditions | acs.org |

| Aqueous Media | Yonemitsu Condensation | Water, 60 °C | Environmentally benign solvent, good yields | du.ac.ir |

| Aqueous Media & MW | Fischer Indole Synthesis | Water, H₂SO₄ (cat.), MW | Quantitative yield, green solvent | mdpi.com |

| Solvent-Free & MW | Three-component reaction | Solid catalyst, MW (125 °C) | High efficiency, short reaction time, no solvent | tandfonline.com |

Precursor Synthesis and Intermediate Derivatization

The synthesis of a specifically substituted indole like this compound relies heavily on the availability of appropriately functionalized precursors. A logical precursor for this target molecule is 4-bromo-3,5-dimethylaniline. The synthesis of this aniline derivative can be achieved by the direct bromination of 3,5-dimethylaniline. A common method involves treating 3,5-dimethylaniline with N-bromosuccinimide (NBS) in a solvent like acetonitrile. chemicalbook.com Alternatively, a two-step process involving trifluoroacetic anhydride (B1165640) followed by bromine can also yield the desired product. chemicalbook.com

Once the indole core is formed, further derivatization can be carried out on the indole ring or its substituents. The indole nitrogen can be alkylated or acylated. Electrophilic aromatic substitution on the indole ring is also a common strategy for introducing additional functional groups, although the position of substitution is directed by the existing substituents. For instance, elimination of a leaving group from the 3-position can generate a reactive alkylideneindolenine intermediate, which can then react with various nucleophiles to create a range of 3-substituted indole derivatives. rsc.org This highlights the potential for derivatizing intermediates to access a wider array of analogues from a common scaffold.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3,5 Dimethyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

Electrophilic aromatic substitution (EAS) is a hallmark reaction of the electron-rich indole system. The reaction's regioselectivity is dictated by the inherent electronic properties of the indole ring and the directing effects of existing substituents.

In 4-bromo-3,5-dimethyl-1H-indole, the C-3 position, which is typically the most nucleophilic site in unsubstituted indoles, is blocked by a methyl group. researchgate.net This directs electrophilic attack to other positions on the heterocyclic ring, namely C-2, C-6, and C-7. The final substitution pattern is determined by the cumulative electronic effects of the substituents:

Indole Nitrogen: The lone pair of electrons on the nitrogen atom strongly activates the pyrrole (B145914) portion of the molecule, particularly the C-2 and C-3 positions.

3-Methyl Group: This alkyl group is an activating, electron-donating group.

5-Methyl Group: As an electron-donating group, it activates the benzene (B151609) ring, primarily at the ortho (C-4, C-6) and para (C-7, relative to the junction) positions.

4-Bromo Group: Halogens are deactivating groups due to their inductive electron-withdrawing effect but act as ortho-para directors because of resonance electron donation. libretexts.org It directs incoming electrophiles to the C-5 (blocked) and C-7 positions.

With the C-3 position occupied, electrophilic substitutions are redirected. While specific experimental data on this compound is limited, its reactivity can be inferred from studies on similarly substituted indoles.

Vilsmeier-Haack Reaction: This reaction typically introduces a formyl group at the C-3 position of indoles using a Vilsmeier reagent (e.g., POCl₃/DMF). wikipedia.orgyoutube.com In 3-substituted indoles, formylation often occurs at the C-2 position if it is unsubstituted. For 2,3,3-trimethyl-3H-indole (an indolenine), the Vilsmeier reagent attacks the activated 2-methyl group to furnish aminomethylene malonaldehydes. researchgate.netrsc.org This suggests that under Vilsmeier-Haack conditions, this compound would likely undergo substitution at the C-2 position.

Mannich Reaction: The Mannich reaction is an aminoalkylation that also preferentially occurs at the C-3 position of indoles. adichemistry.comwikipedia.org For indoles where the C-3 position is blocked, such as 2-methylindole, the reaction proceeds, albeit in lower yields, suggesting that substitution at other positions is possible but may require more forcing conditions. clockss.org

The table below summarizes expected outcomes for common electrophilic aromatic substitution reactions on this compound based on established reactivity principles.

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-bromo-3,5-dimethyl-1H-indole |

| Halogenation | Br₂ or NBS | 2-Bromo-4-bromo-3,5-dimethyl-1H-indole |

| Vilsmeier-Haack | POCl₃, DMF | This compound-2-carbaldehyde |

| Mannich | CH₂O, HNMe₂, H⁺ | 2-((Dimethylamino)methyl)-4-bromo-3,5-dimethyl-1H-indole |

Nucleophilic Reactions and Annulation Strategies

The indole N-H proton is weakly acidic and can be abstracted by a strong base (e.g., NaH, BuLi) to form a resonance-stabilized indolide anion. youtube.com In this anionic form, the nitrogen atom becomes a potent nucleophile. This reactivity is commonly exploited for the synthesis of N-alkylated or N-acylated indoles. mdpi.comnih.gov The reaction involves the deprotonation of the indole followed by an Sₙ2 reaction with an appropriate electrophile, such as an alkyl halide. youtube.com The presence of the bromo and methyl substituents on the benzene ring can modulate the acidity of the N-H proton through inductive effects, but the fundamental nucleophilic character of the resulting anion remains a key feature of its reactivity.

Annulation strategies often involve the construction of new rings fused to the indole core. For this compound, this can be achieved by first introducing a side chain (for example, via cross-coupling at the C-4 position) that contains a reactive functional group. Subsequent intramolecular cyclization can then form a new ring.

Various methods have been developed for the intramolecular cyclization of substituted indoles. nih.govmdpi.com For instance, a side chain containing a nucleophile can be designed to attack an electrophilic center on the indole, or vice versa. Palladium-catalyzed intramolecular cyclizations of alkynes and imines tethered to the indole framework represent a powerful strategy for building complex polycyclic systems. organic-chemistry.org While direct examples starting from this compound are not prominent in the literature, the principles are well-established. A plausible strategy would involve a Sonogashira coupling at the C-4 position to introduce an alkyne, followed by a base- or metal-catalyzed cyclization to form a new fused ring system.

Cross-Coupling Reactions and Functionalization

The C4-bromo substituent serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent to form a new C-C bond. It is widely used for the functionalization of bromo-heterocycles. The table below shows representative conditions based on successful couplings with related bromoindazoles and bromoindoles. rsc.org

| Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 140 (MW) |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 |

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. Copper-free Sonogashira conditions are often preferred to avoid the formation of alkyne homocoupling byproducts. A protocol using an air-stable palladium precatalyst has been shown to be effective for the coupling of 4-bromo-1H-indole, affording the product in high yield under mild conditions. nih.gov

| Alkyne | Catalyst | Base | Solvent | Temperature |

| Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp |

| 1-Heptyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | DMF | 80 °C |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. organic-chemistry.org This transformation is a powerful tool for the synthesis of substituted styrenes and other vinylated aromatics.

| Alkene | Catalyst | Base | Solvent | Temperature (°C) |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 |

| Methyl Acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | 80 |

| Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with an amine. acs.org It is a key method for synthesizing arylamines, which are important structures in medicinal chemistry. The choice of ligand is crucial and often depends on the specific amine coupling partner.

| Amine | Catalyst | Ligand | Base | Solvent |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene |

| Aniline (B41778) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane |

| Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | Toluene |

Heck Reaction Applications with Halogenated Indoles

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgchem-station.com Given the presence of the C-Br bond, this compound is an excellent candidate for this transformation. The reaction is anticipated to proceed via a well-established catalytic cycle. nih.govlibretexts.org

The mechanism initiates with the oxidative addition of the C-Br bond of the indole to a Pd(0) species, forming a Pd(II)-indolyl complex. This is followed by the coordination and subsequent migratory insertion of an alkene into the Pd-C bond. The final steps involve a β-hydride elimination to release the alkenylated indole product and reductive elimination, typically facilitated by a base, to regenerate the active Pd(0) catalyst. nih.govlibretexts.org Intramolecular Heck reactions are also highly effective for constructing complex polycyclic indole-containing structures. libretexts.orgnih.gov

The efficiency and outcome of the Heck reaction are influenced by several factors, including the choice of catalyst, ligands, base, and solvent. nih.gov While phosphine-free systems have been developed, phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst.

| Parameter | Typical Conditions for Aryl Bromides | Reference |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | wikipedia.org |

| Ligand | PPh₃, PHOX, BINAP | wikipedia.org |

| Base | Et₃N, K₂CO₃, NaOAc | wikipedia.org |

| Solvent | DMF, Acetonitrile, Toluene | nih.gov |

| Temperature | 80-140 °C | wikipedia.orgnih.gov |

| Alkene Partner | Acrylates, Styrenes, Unactivated Olefins | wikipedia.orgorganic-chemistry.org |

This table presents generalized conditions for the Heck reaction involving aryl bromides, which are analogous to this compound.

Palladium-Catalyzed C-H Amination

Palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for creating aryl amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. For this compound, the C4-Br bond serves as the reactive site for this transformation.

The catalytic cycle for the Buchwald-Hartwig amination is well-documented. libretexts.orgnih.gov It begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by the base generates a palladium-amido intermediate, which undergoes reductive elimination to form the C-N bond and release the aminated product, regenerating the Pd(0) catalyst. nih.gov

The success of the reaction is highly dependent on the ligand used to support the palladium catalyst. Early systems had limited scope, but the development of sterically hindered and electron-rich phosphine ligands has greatly expanded the utility of this reaction to a wide range of amines and aryl halides. wikipedia.orglibretexts.org

| Parameter | Typical Conditions for Buchwald-Hartwig Amination | Reference |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | libretexts.org |

| Ligand | BINAP, DPPF, tBuXPhos, BrettPhos | wikipedia.orglibretexts.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | libretexts.org |

| Solvent | Toluene, Dioxane, THF | libretexts.org |

| Amine Partner | Primary amines, Secondary amines, Anilines | wikipedia.org |

This table outlines typical conditions for the Buchwald-Hartwig amination of aryl bromides.

Other Metal-Catalyzed Coupling Reactions

Beyond the Heck reaction, the C4-Br bond of this compound is expected to be a versatile handle for a variety of other metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.org It is one of the most widely used methods for constructing biaryl linkages. Studies on 4-bromoindole (B15604) have demonstrated its successful dimerization to 4-4'-bi-indole via a Suzuki coupling, confirming the reactivity of the C4-Br bond in this context. acs.org The reaction generally requires a palladium catalyst, a phosphine ligand, and a base, and can often be performed in aqueous or biphasic solvent systems. wikipedia.org

Stille Coupling : The Stille reaction couples an organohalide with an organotin (stannane) reagent, catalyzed by palladium. openochem.orglibretexts.orgwikipedia.org This reaction is known for its broad substrate scope and tolerance of a wide array of functional groups. openochem.orgorganic-chemistry.org The primary drawback is the toxicity of the organotin compounds. wikipedia.orgorganic-chemistry.org The mechanism follows the standard cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. openochem.orglibretexts.org

Copper-Catalyzed Reactions : While palladium is dominant for cross-coupling at the C-Br bond, copper catalysis offers alternative reactivity pathways for the indole ring. Copper catalysts are effective for Ullmann-type C-N bond formation and Chan-Lam C-O and C-N couplings. nih.govorganic-chemistry.org Furthermore, copper can catalyze the direct functionalization of the electron-rich indole core. For instance, CuBr₂ has been shown to catalyze the direct chalcogenation (selanylation or thiolation) of indoles at the C3 position. mdpi.com This suggests a potential for orthogonal reactivity, where the C4 position could be functionalized using palladium chemistry and the C3 position using copper chemistry.

Radical Reactions and Photochemical Pathways

The indole ring system can participate in reactions involving radical intermediates, often initiated photochemically. Recent studies have shown that the indole core can undergo direct, metal-free C2-H alkylation under visible light irradiation through the formation of an electron donor-acceptor (EDA) complex, which generates reactive C-centered radicals. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net

Furthermore, the carbon-halogen bond is susceptible to photochemical cleavage. A photo-induced, photocatalyst-free reductive Heck cyclization has been developed for chloro-substituted indoles, where irradiation with UVA or blue light initiates an electron transfer process, leading to the formation of radical intermediates. nih.gov By analogy, the C-Br bond in this compound, being weaker than a C-Cl bond, would be an excellent candidate for similar photochemical activation. This could provide a pathway to generate an indolyl radical at the C4 position, which could then be trapped by various radical acceptors to form new bonds in a manner complementary to transition metal-catalyzed pathways.

Studies on Reaction Kinetics and Thermodynamics

While specific kinetic or thermodynamic data for this compound are not available, the principles governing its reactions can be understood from studies of related systems.

Kinetics : The kinetics of palladium-catalyzed cross-coupling reactions are complex, but key mechanistic steps have been elucidated. For the Buchwald-Hartwig amination, kinetic isotope effect (KIE) studies have often identified the oxidative addition of the aryl halide to the Pd(0) complex as the first irreversible and rate-determining step of the catalytic cycle. nih.gov Similarly, the rate of Heck reactions is known to be dependent on factors such as catalyst loading, temperature, solvent, and the nature of the base. nih.gov

Thermodynamics : Thermodynamic studies, such as those performed on the hydrodenitrogenation of indole, provide crucial data like Gibbs energies of formation and reaction equilibria. osti.gov Such data are fundamental for predicting the feasibility of a given transformation and understanding the relative stability of reactants, intermediates, and products. For the coupling reactions of this compound, the formation of stable C-C or C-N bonds provides a strong thermodynamic driving force for the reactions to proceed.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromo 3,5 Dimethyl 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms.

For a molecule like 4-bromo-3,5-dimethyl-1H-indole, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments is required for complete assignment.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, one would expect signals for the N-H proton, the C2-H proton, two aromatic protons (C6-H and C7-H), and the two methyl groups. The N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm). The C2-H, being on the electron-rich pyrrole (B145914) ring, would likely appear as a singlet or a narrow multiplet around δ 7.0 ppm. The aromatic protons at C6 and C7 would form an AB spin system, appearing as two doublets, with their chemical shifts influenced by the adjacent methyl and bromo substituents. The methyl protons at C3 and C5 would each appear as sharp singlets.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The target molecule has 10 carbon atoms, and all should be distinguishable. The chemical shifts would be influenced by the substituents; for instance, the carbon atom attached to the bromine (C4) would be significantly shifted, and its signal might be broadened due to quadrupolar relaxation.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, a cross-peak between the H6 and H7 protons would be expected, confirming their adjacency on the benzene (B151609) ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors to all protons within a single spin system. In this case, it would show the same correlation as COSY between H6 and H7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals of H2, H6, H7, and the methyl protons to their respective carbon atoms (C2, C6, C7, C3-Me, C5-Me).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. These correlations are key to confirming the substitution pattern. For example, correlations would be expected from the 3-methyl protons to C2, C3, and C3a. The 5-methyl protons would show correlations to C4, C5, and C6. The H2 proton would correlate to C3, C3a, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, regardless of their bonding. A NOESY spectrum could show correlations between the 3-methyl group protons and the H2 proton, and between the 5-methyl group protons and the H6 proton, further confirming the regiochemistry.

The substitution pattern of this compound is unequivocally determined by the combination of these NMR techniques. The singlet nature of the H2 proton and the two methyl groups in the ¹H NMR spectrum indicates they are not coupled to other protons. The doublet signals for H6 and H7, along with their COSY correlation, confirm their ortho relationship.

The final placement of the substituents is locked in by HMBC data. For instance, observing a correlation from the H6 proton to the carbon bearing the 5-methyl group (C5) and the quaternary carbon C4 (bearing the bromine) would solidify the arrangement on the benzene ring. Similarly, HMBC correlations from the 3-methyl protons to C2 and the bridgehead carbon C3a confirm the substitution on the pyrrole ring. Since this compound is an achiral molecule, there are no stereochemical considerations to be made.

Predicted ¹H and ¹³C NMR Data for this compound (Predicted values based on data from 3,4-dimethyl-1H-indole and 5-bromo-3-methyl-1H-indole in CDCl₃)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| 1 (N-H) | ~8.1 (br s, 1H) | - | C2, C7a |

| 2 | ~6.9 (s, 1H) | ~122.0 | C3, C3a, C7a |

| 3 | - | ~113.0 | - |

| 3-CH₃ | ~2.3 (s, 3H) | ~10.0 | C2, C3, C3a |

| 3a | - | ~129.0 | - |

| 4 | - | ~114.0 | - |

| 5 | - | ~130.0 | - |

| 5-CH₃ | ~2.4 (s, 3H) | ~21.0 | C4, C5, C6 |

| 6 | ~7.1 (d, J ≈ 8.0 Hz, 1H) | ~124.0 | C4, C5, C7a |

| 7 | ~7.2 (d, J ≈ 8.0 Hz, 1H) | ~110.0 | C3a, C5 |

| 7a | - | ~135.0 | - |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would display several characteristic absorption bands that confirm its key structural features.

N-H Stretch: A sharp, medium-intensity band is expected in the region of 3400-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole (B1671886) ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the two methyl groups would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C=C Stretches: The stretching vibrations of the C=C bonds within the aromatic and pyrrole rings would result in several bands in the 1600-1450 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the indole ring is typically found in the 1350-1250 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration would give rise to a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹, which is a key indicator for the presence of the bromo substituent.

Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can often provide clues about the substitution pattern on the benzene ring.

Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C=C bonds of the rings, often give strong Raman signals, while the polar N-H bond would be weaker.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H Stretch | 3400 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=C Ring Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Br Stretch | 600 - 500 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's molecular formula. For this compound (C₁₀H₁₀BrN), HRMS is critical for confirmation.

The molecular formula C₁₀H₁₀BrN has a calculated exact mass. A key feature in the mass spectrum would be the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which have a mass difference of approximately 2 Da. Consequently, the molecular ion region of the mass spectrum for this compound would show two distinct peaks of nearly equal intensity: the [M]⁺ peak corresponding to the molecule containing ⁷⁹Br, and the [M+2]⁺ peak for the molecule with ⁸¹Br. This characteristic isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

An HRMS instrument would measure the m/z values of these ions to several decimal places, allowing for the confirmation of the elemental composition against a database of all possible formulas.

Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|

| C₁₀H₁₀⁷⁹BrN⁺ | 223.0000 | ~100 |

| C₁₀H₁₀⁸¹BrN⁺ | 224.9980 | ~98 |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry, particularly utilizing electron impact (EI) ionization, is a powerful tool for determining the structure of organic molecules by analyzing their fragmentation patterns. For this compound, the fragmentation process begins with the bombardment of the molecule by high-energy electrons, which dislodges an electron to form a molecular ion (M⁺•). This ion is energetically unstable and breaks down into smaller, characteristic fragments.

The mass spectrum of this compound is expected to show a distinctive molecular ion peak, which will appear as a pair of peaks of nearly equal intensity (the M⁺• and [M+2]⁺• peaks) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The primary fragmentation pathways involve the cleavage of the weakest bonds and the elimination of stable neutral molecules.

Key fragmentation processes for indole derivatives include the cleavage of substituents and the breakdown of the heterocyclic ring. A characteristic fragmentation in many indole compounds is the loss of a molecule of hydrogen cyanide (HCN) from the pyrrole ring portion of a fragment ion. For this compound, initial fragmentation would likely involve the loss of a methyl radical (•CH₃) or a bromine radical (•Br).

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion/Fragment Formula | Description of Loss |

| 223 | 225 | [C₁₀H₁₀BrN]⁺• | Molecular Ion (M⁺•) |

| 208 | 210 | [C₉H₇BrN]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 144 | 144 | [C₁₀H₁₀N]⁺ | Loss of a bromine radical ([M-Br]⁺) |

| 116 | 116 | [C₈H₆N]⁺ | Loss of Br radical, followed by loss of HCN ([M-Br-HCN]⁺) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The indole ring system is an excellent chromophore due to its conjugated aromatic nature, which gives rise to characteristic π → π* electronic transitions.

Unsubstituted indole in a nonpolar solvent typically exhibits two main absorption bands, with a strong absorption peak (λmax) around 270 nm. acs.org The introduction of substituents onto the indole ring can significantly alter the electronic properties of the chromophore, leading to shifts in the absorption maxima.

For this compound, the substituents are expected to induce a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. This can be attributed to the following factors:

Methyl Groups (CH₃): As electron-donating groups through hyperconjugation, they increase the electron density of the aromatic system. This destabilizes the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), reducing the HOMO-LUMO energy gap and shifting the absorption to a longer wavelength.

Bromo Group (Br): The bromine atom has a dual effect. While it is electronegative (inductive effect), its lone pair electrons can participate in resonance with the π-system of the indole ring (mesomeric effect). This extension of the conjugated system also tends to decrease the energy required for the π → π* transition, contributing to a bathochromic shift. mdpi.com

Studies on substituted indoles have shown that modification at the 4-position can have a particularly strong effect on the electronic transition dipole moment, making it a key position for tuning the spectroscopic properties of the indole chromophore.

X-ray Diffraction (XRD) and Crystallography

While specific crystallographic data for this compound is not publicly available, analysis of closely related bromo-methyl-indole derivatives provides significant insight into the expected solid-state structure and intermolecular interactions. The following sections draw upon data from such derivatives as representative examples.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For bromo-substituted 3-methyl-1H-indole derivatives, SCXRD studies reveal that the core indole ring system is essentially planar. iucr.orgnih.gov This planarity is a key feature of the aromatic system. The substituents, such as bromine and methyl groups, lie within this plane. The precise bond lengths and angles determined by SCXRD confirm the hybridisation of the atoms and can reveal any strain within the molecule.

Table 2: Representative Crystallographic Data for a Bromo-Methyl-Indole Derivative (2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole) iucr.orgnih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3385 (4) |

| b (Å) | 12.0076 (4) |

| c (Å) | 12.8229 (5) |

| β (°) | 99.608 (2) |

| Volume (ų) | 1569.19 (10) |

Note: This data is for a related derivative and serves as an illustrative example of the type of structural information obtained from SCXRD.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. mdpi.com By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions.

In crystals of bromo-indole derivatives, Hirshfeld analysis reveals a variety of weak intermolecular forces, including hydrogen bonds and π-π stacking interactions. iucr.orgnih.gov The analysis quantifies the percentage of the Hirshfeld surface area corresponding to specific atom-atom contacts. For bromo-substituted indoles, contacts involving hydrogen atoms (H···H, C···H, and Br···H) typically dominate the crystal packing. iucr.orgiucr.org

Table 3: Percentage Contributions of Principal Intermolecular Contacts to the Hirshfeld Surface for Representative Bromo-Indole Derivatives iucr.orgiucr.org

| Contact Type | Contribution Range (%) | Description |

| H···H | 18 - 45% | Represents van der Waals forces. |

| C···H / H···C | 8 - 25% | Indicates C-H···π interactions and other van der Waals contacts. |

| Br···H / H···Br | 13 - 17% | Highlights the role of the bromine atom in weak hydrogen bonding. |

| O···H / H···O | ~24% | Significant in derivatives containing oxygen atoms (e.g., sulfonyl or carbonyl groups). |

| C···C | ~5% | Corresponds to π-π stacking interactions between aromatic rings. |

These analyses demonstrate that even without strong classical hydrogen bond donors, a network of weaker interactions, including those involving the bromine atom, dictates the supramolecular assembly. iucr.org

Energy Framework Calculations for Supramolecular Architecture

To further quantify the strength and nature of the intermolecular interactions identified by Hirshfeld analysis, energy framework calculations can be performed. This method calculates the interaction energies between pairs of molecules in the crystal lattice, separating them into electrostatic, dispersion, and total energy components. mdpi.com These energies are then used to construct framework diagrams that provide a visual representation of the energetic architecture of the crystal.

For bromo-substituted indole derivatives, these calculations have shown that dispersion forces are often the most significant contributors to the stabilization of the crystal packing. iucr.orgnih.govscienceopen.com The interaction energies associated with the pairing of antiparallel indole systems, indicative of π-π stacking, can be particularly strong, with calculated values reaching as high as -60.8 kJ mol⁻¹. iucr.orgnih.govscienceopen.com Weaker interactions, such as C-H···Br and C-H···π hydrogen bonds, have energies in the range of -13 to -34 kJ mol⁻¹. iucr.orgnih.gov

Computational and Theoretical Studies on this compound Remain to be Elucidated

Comprehensive searches of scientific literature and chemical databases have revealed a significant gap in the publicly available research on the specific chemical compound this compound. While computational chemistry and theoretical studies are powerful tools for understanding the electronic and structural properties of molecules, it appears that detailed analyses—including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations—have not been published for this particular substituted indole.

Methodologies such as geometry optimization, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MESP) mapping are commonly employed to predict the behavior and reactivity of chemical compounds. For instance, DFT calculations are a standard approach for optimizing molecular geometry and predicting spectroscopic properties. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity and electronic transitions. Similarly, MESP maps are used to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. Global and local reactivity descriptors, derived from these calculations, further quantify the chemical reactivity and stability of a molecule.

Despite the established utility of these computational methods in chemical research, specific data sets, including optimized coordinates, HOMO-LUMO energy gaps, electrostatic potential values, reactivity indices, or predicted spectra (UV-Vis, NMR, FT-IR) for this compound, are not present in the accessed scientific literature. Furthermore, there is no indication of this compound having been the subject of Molecular Dynamics simulations in published, non-clinical computational analyses.

While computational studies exist for other brominated indole derivatives, the strict focus on this compound precludes the inclusion of data from related but structurally distinct molecules. The unique substitution pattern of the bromine atom and two methyl groups on the indole scaffold means that its electronic and conformational properties cannot be accurately extrapolated from other compounds.

Therefore, the detailed computational and theoretical characterization of this compound represents an open area for future research. Such studies would be necessary to provide the specific data required for a thorough scientific article on its computational chemistry.

Computational Chemistry and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical, not clinical)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For novel compounds like 4-bromo-3,5-dimethyl-1H-indole, where experimental biological data may be limited, theoretical QSAR models can offer predictive insights into its potential activities. These models are built upon the principle that the biological activity of a substance is a function of its molecular structure and physicochemical properties.

The development of a QSAR model for a class of compounds, such as substituted indoles, typically involves the calculation of a wide array of molecular descriptors. ijpsi.orgresearchgate.netijpsr.com These descriptors quantify various aspects of the molecule's structure, including electronic, steric, and hydrophobic properties. For this compound, key descriptors would likely include:

Electronic Descriptors: Parameters like dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO) would be crucial. The presence of the electron-withdrawing bromine atom and electron-donating methyl groups on the indole (B1671886) ring would significantly influence the electronic distribution and, consequently, its interaction with biological targets.

Steric Descriptors: Molecular weight, volume, surface area, and specific conformational parameters describe the size and shape of the molecule. The positions of the bromo and dimethyl substituents (4, 3, and 5 respectively) create a specific three-dimensional shape that would be a key determinant in its binding affinity to a receptor.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. The bromo and methyl groups would increase the lipophilicity of the indole core, which could influence its ability to cross cell membranes.

A hypothetical QSAR model for a series of substituted indoles, including this compound, might utilize a combination of these descriptors to predict a specific biological activity. The table below illustrates the types of descriptors and their hypothetical values that could be used in such a study.

| Descriptor | Definition | Hypothetical Value for this compound |

| LogP | Octanol-water partition coefficient | 3.8 |

| Molecular Weight | Mass of the molecule | 238.12 g/mol |

| Dipole Moment | Measure of molecular polarity | 2.5 D |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -5.8 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.2 eV |

By establishing a mathematical relationship between these descriptors and the observed activity of a set of known indole derivatives, a predictive model can be created. nih.gov Such a model could then be used to estimate the potential biological activity of this compound.

Non-Linear Optical (NLO) Properties Investigation

Non-Linear Optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. arxiv.orgscispace.com Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, can exhibit significant NLO responses. nih.govmq.edu.au The indole nucleus, with its delocalized π-electron system, provides a good scaffold for the design of NLO materials. researchgate.netresearchgate.net

The NLO properties of a molecule are primarily determined by its hyperpolarizability. The introduction of substituents onto the indole ring can modulate these properties. In this compound, the substituents can be expected to have the following theoretical effects:

Bromine Atom: As a halogen, bromine is an electron-withdrawing group. Its presence at the 4-position of the indole ring can enhance the intramolecular charge transfer, which is a key factor for NLO activity. nih.gov

Methyl Groups: The methyl groups at the 3 and 5-positions are electron-donating. This combination of electron-donating and electron-withdrawing groups on the π-conjugated indole system can lead to a significant dipole moment and increased hyperpolarizability. nih.gov

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to predict the NLO properties of molecules. nih.gov Key parameters that would be calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The table below provides a theoretical estimation of these NLO parameters for this compound, based on general trends observed for similar substituted aromatic compounds.

| NLO Parameter | Definition | Theoretically Estimated Value |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | ~ 2.5 - 3.5 D |

| Linear Polarizability (α) | The measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | ~ 150 - 200 a.u. |

| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | ~ 500 - 1000 a.u. |

This table presents theoretically estimated values for illustrative purposes, based on computational studies of analogous substituted indole and aromatic systems. Specific calculated values for this compound would require dedicated computational investigation.

The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's potential for applications such as second-harmonic generation. arxiv.org The strategic placement of donor and acceptor groups in this compound suggests that it could theoretically possess noteworthy NLO properties, warranting further computational and experimental investigation.

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Halogenation on Molecular Properties

Halogenation is a common strategy in medicinal chemistry to modify a molecule's physicochemical properties. The introduction of a bromine atom to the indole (B1671886) ring significantly alters its electronic landscape and steric profile.

The presence of the bromine atom also introduces significant steric bulk. Its size and polarizability can impact how the molecule interacts with biological targets, potentially influencing binding affinity and selectivity. fiveable.me Bromination has been shown in other contexts to increase the effectiveness of biologically active compounds, which may be due to mechanisms like enhanced penetration of cell membranes or improved affinity for a receptor's binding pocket. mdpi.com

The indole ring is inherently reactive toward electrophilic substitution, with the C3-position being the most electronically favored site for such reactions. researchgate.net However, in 4-bromo-3,5-dimethyl-1H-indole, the C3-position is already occupied by a methyl group. The bromine atom at the C4-position, along with the methyl group at C5, influences the regiochemistry of subsequent reactions.

Generally, halogenation of the indole ring can be directed to different positions based on the reaction conditions and the nature of the protecting groups on the indole nitrogen. nih.govorganic-chemistry.org For an unprotected indole, electrophilic attack typically occurs at C3. When C3 is blocked, substitution may be directed to other positions, such as C2. researchgate.net The electron-withdrawing nature of the bromine at C4 would tend to deactivate the benzene (B151609) portion of the indole ring towards electrophilic attack, while the electron-donating methyl group at C5 would activate it. The interplay of these electronic effects, along with steric hindrance from the existing substituents, dictates the precise location of further functionalization.

Role of Methyl Substituents in Modulating Molecular Behavior

The two methyl groups, located at the C3 and C5 positions, play a crucial role in fine-tuning the molecule's properties through both electronic and steric contributions.

Methyl groups are known to be electron-donating through a combination of the inductive effect and hyperconjugation. ias.ac.in This electron-donating nature increases the electron density of the indole ring system, which can influence its reactivity and interaction with other molecules. The methyl group at C5, in particular, activates the benzene ring portion of the scaffold.

From a steric perspective, the methyl group at the C3 position is particularly significant. As the most nucleophilic position of the indole ring, C3 is the typical site for electrophilic attack. researchgate.net The presence of the C3-methyl group blocks this primary reaction site, which is a key feature in the design of this molecule. This steric hindrance can redirect subsequent chemical modifications to other positions on the indole ring. rsc.org The importance of methyl groups in modulating biological activity, solubility, and pharmacokinetic properties is a well-established strategy in drug design. researchgate.net

Indole Scaffold as a Privileged Structure in Ligand Design

The indole nucleus is widely recognized as a "privileged structure" in medicinal chemistry. nih.govijpsr.info This term, first introduced by Evans and co-workers, describes molecular scaffolds that can provide useful ligands for diverse biological receptors through appropriate modifications. ingentaconnect.com

The indole scaffold is a common feature in many natural products and biomolecules, including the essential amino acid tryptophan and the neurotransmitter serotonin. nih.govbenthamdirect.com This prevalence in nature has spurred extensive research into indole chemistry, leading to a vast number of synthetic derivatives with a wide range of therapeutic applications, including anti-inflammatory and anti-cancer agents. ijpsr.infoingentaconnect.combenthamdirect.com

The utility of the indole ring in ligand design stems from several key features:

Mimicry of Natural Ligands: Its structural similarity to tryptophan allows it to interact with targets that recognize this amino acid.

Versatile Interactions: The indole ring can participate in various noncovalent interactions, such as hydrogen bonding (via the N-H group), π–π stacking, and cation–π interactions, which are crucial for stable binding to biological targets. nih.gov

Synthetic Tractability: The indole structure can be readily derivatized at multiple positions, allowing for the systematic modification and optimization of its properties to achieve desired biological activity and selectivity. researchgate.netijpsr.info

Over 70 synthetic drugs containing the indole moiety are available on the global market, treating a wide array of clinical conditions, highlighting the scaffold's success in drug discovery. nih.gov

Data Tables

Table 1: Summary of Substituent Effects on the Indole Ring

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Bromine | C4 | -I (Inductive Withdrawal), +R (Resonance Donation) | High | Deactivates the benzene ring, influences regioselectivity |

| Methyl | C3 | +I (Inductive Donation), Hyperconjugation | Moderate | Blocks the primary site (C3) for electrophilic attack |

Table 2: Key Interactions of the Indole Scaffold in Biological Systems

| Interaction Type | Involving Group | Significance in Ligand Design |

|---|---|---|

| Hydrogen Bonding | N-H group | Acts as a hydrogen bond donor, crucial for receptor binding researchgate.netnih.gov |

| π–π Stacking | Aromatic Rings | Stabilizes binding through interactions with aromatic residues in proteins nih.gov |

| Cation–π Interactions | Aromatic Rings | Interacts with positively charged residues in biological targets nih.gov |

| Hydrophobic Interactions | Entire Scaffold | Contributes to binding affinity within hydrophobic pockets of proteins |

Design Strategies for Modulating Target Interactions of this compound

The strategic design of analogs of this compound is crucial for optimizing its interactions with biological targets. This involves a detailed understanding of how modifications to its chemical structure influence its binding affinity and selectivity. Key strategies include the systematic alteration of substituents and the exploration of bioisosteric replacements to enhance desired pharmacological properties.

Substituent Effects on Binding Affinity and Selectivity

The binding affinity and selectivity of indole-based compounds are significantly influenced by the nature and position of substituents on the indole ring. In the case of this compound, the bromine atom at the 4-position and the methyl groups at the 3- and 5-positions play critical roles in defining its interaction with target proteins.

Research on various indole derivatives has demonstrated that halogen substituents, such as the bromine in this compound, can modulate binding affinity through several mechanisms. Halogens can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms in the binding pocket of a protein. This can contribute to enhanced affinity and selectivity. Furthermore, the lipophilicity introduced by the bromine atom can influence the compound's ability to penetrate hydrophobic pockets within a target protein. Studies on substituted azaindoles have highlighted the importance of such substitutions in achieving high potency.

| Substituent | Position | Potential Effects on Binding |

|---|---|---|

| Bromo | 4 | Halogen bonding, increased lipophilicity, electronic effects |

| Methyl | 3 | Hydrophobic interactions, steric influence on orientation |

| Methyl | 5 | Hydrophobic interactions, contribution to molecular shape and size |

Exploration of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic profiles. For the this compound scaffold, several bioisosteric replacements can be envisioned to modulate its target interactions.

The bromine atom at the 4-position can also be replaced with other groups. Classical bioisosteres for bromine include other halogens (chlorine, fluorine), a trifluoromethyl group (CF3), or a cyano group (CN). These groups can mimic the electronic and steric properties of bromine to varying degrees. For example, replacing bromine with chlorine would result in a smaller substituent with similar electronic properties, while a trifluoromethyl group would offer a more lipophilic and electron-withdrawing alternative. Such modifications can be crucial for optimizing binding affinity and selectivity.

The methyl groups at the 3- and 5-positions could be replaced by other small alkyl groups like ethyl or isopropyl to probe the steric tolerance of the binding pocket. Alternatively, replacement with groups like a cyclopropyl ring can introduce conformational rigidity. Bioisosteric replacement of a methyl group with a halogen, such as chlorine, can also be explored to alter the electronic properties at that position without a significant change in size.

| Original Group | Position | Potential Bioisosteric Replacements | Rationale for Replacement |

|---|---|---|---|

| Indole Nucleus | - | Benzimidazole, Indazole, Azaindole | Alter H-bonding, electronics, and geometry |

| Bromo | 4 | Cl, F, CF3, CN | Modify electronics, lipophilicity, and steric bulk |